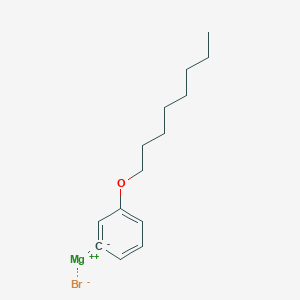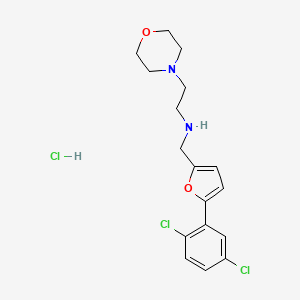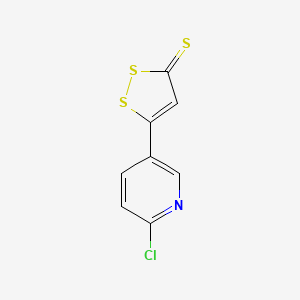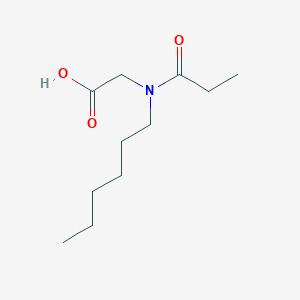![molecular formula C17H18O B12624631 1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene CAS No. 918134-67-5](/img/structure/B12624631.png)
1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Méthyl-2-[(1-phénylbut-3-én-2-yl)oxy]benzène est un composé organique de structure complexe comprenant un cycle benzénique substitué par un groupe méthyle et une liaison éther à un groupe phénylbutényle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-Méthyl-2-[(1-phénylbut-3-én-2-yl)oxy]benzène implique généralement la réaction du 1-méthyl-2-hydroxybenzène avec le chlorure de 1-phénylbut-3-én-2-yle en présence d'une base telle que le carbonate de potassium. La réaction est effectuée dans un solvant organique comme le dichlorométhane sous conditions de reflux pour faciliter la formation de la liaison éther .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire, l'optimisation des conditions de réaction et la garantie de la pureté du produit final par des techniques telles que la distillation ou la recristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-Méthyl-2-[(1-phénylbut-3-én-2-yl)oxy]benzène peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant du dihydrogène en présence d'un catalyseur au palladium pour réduire la double liaison dans le groupe phénylbutényle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)
Réduction : Dihydrogène (H2) avec palladium sur carbone (Pd/C)
Substitution : Halogènes (par exemple, brome), agents nitrants (par exemple, acide nitrique)
Principaux produits formés
Oxydation : Formation de cétones ou d'acides carboxyliques
Réduction : Formation d'hydrocarbures saturés
Substitution : Formation de dérivés halogénés ou nitrés
Applications de la recherche scientifique
Le 1-Méthyl-2-[(1-phénylbut-3-én-2-yl)oxy]benzène a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Médecine : Étudié pour ses propriétés pharmacologiques potentielles, notamment ses effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 1-Méthyl-2-[(1-phénylbut-3-én-2-yl)oxy]benzène implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure du composé lui permet de s'insérer dans les sites actifs des enzymes, inhibant ou modifiant potentiellement leur activité. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Méthyl-1-phénylbut-3-én-1-ol : Structure similaire mais contient un groupe hydroxyle au lieu d'une liaison éther.
1-Méthyl-4-(2-méthylbut-3-én-2-ylsulfonyl)benzène : Contient un groupe sulfonyle au lieu d'une liaison éther.
(((2,2-Diméthylbut-3-yn-1-yl)oxy)méthyl)benzène : Contient un groupe alcyne au lieu d'une alcène.
Unicité
Le 1-Méthyl-2-[(1-phénylbut-3-én-2-yl)oxy]benzène est unique en raison de sa liaison éther spécifique et de la présence de composants aromatiques et aliphatiques
Propriétés
Numéro CAS |
918134-67-5 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
1-methyl-2-(1-phenylbut-3-en-2-yloxy)benzene |
InChI |
InChI=1S/C17H18O/c1-3-16(13-15-10-5-4-6-11-15)18-17-12-8-7-9-14(17)2/h3-12,16H,1,13H2,2H3 |
Clé InChI |
HEEKDMVYTPQWLH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC(CC2=CC=CC=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Imidazolidinecarboxamide, N-[4-[[2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy]-3-fluorophenyl]-3-(4-fluorophenyl)-2-oxo-](/img/structure/B12624556.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B12624577.png)


![Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane](/img/structure/B12624595.png)

![4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol](/img/structure/B12624604.png)
![4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12624618.png)

![N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12624634.png)


![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole](/img/structure/B12624654.png)

